molecular formula C14H16N2 B3424779 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-06-1

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B3424779
CAS No.: 3685-06-1
M. Wt: 212.29 g/mol
InChI Key: MCUUKQCKNKUMBP-UHFFFAOYSA-N
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Description

6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of two methyl groups at the 6,6’ positions and two amino groups at the 2,2’ positions makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Biochemical Analysis

Biochemical Properties

6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can bind to proteins, altering their conformation and function, which can impact cellular signaling and metabolic processes .

Cellular Effects

The effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can impact cell growth and survival . Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and stress responses .

Molecular Mechanism

At the molecular level, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis . Threshold effects have been observed, where specific dosages lead to significant changes in cellular responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect the activity of enzymes such as cytochrome P450, influencing the metabolism of other substances and altering metabolic flux . Additionally, it can impact the levels of specific metabolites, leading to changes in cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, binding to specific transporters can facilitate the compound’s entry into cells, while interactions with binding proteins can sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic hydrogenation may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to the specific positioning of the methyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-amino-6-methylphenyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUKQCKNKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903238
Record name NoName_3867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3685-05-0, 3685-06-1
Record name (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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